molecular formula C16H14N6O2 B2666090 3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid CAS No. 896061-62-4

3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid

Cat. No. B2666090
M. Wt: 322.328
InChI Key: VACALTMUXMGICE-PFLVAFOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid, also known by its CAS number CB2705390, has the molecular formula C16H14N6O2 and a molecular weight of 322.32 g/mol . It is a compound with intriguing structural features, combining aromatic and hydrazine moieties.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid remains undisclosed in the available data .

Scientific Research Applications

Di- and Tri-organotin(IV) Complexes

Organotin(IV) complexes, derived from similar hydrazone compounds, have been studied for their antiproliferative activity against various cancer cell lines. A study demonstrated that certain organotin(IV) complexes possess high in vitro antiproliferative activity, indicating their potential in cancer research and treatment applications (Mahmudov, K., et al., 2014).

Chemistry of Iminofurans

Hydrazones derived from substituted compounds have been explored for their ability to synthesize various derivatives. Such compounds can serve as initial substances for further chemical synthesis, showcasing their utility in developing new chemical entities with potential applications in pharmaceuticals and material science (Komarova, O., et al., 2011).

Synthesis and Antibacterial Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial agents, highlighting their significance in addressing antibiotic resistance challenges (Rostamizadeh, S., et al., 2013).

Enzyme Inhibition for Drug Discovery

The design, synthesis, and evaluation of compounds for inhibiting specific human proteins have been a significant area of research. One study presented new derivatives as potent inhibitors of human protein kinase CK2, demonstrating the role of chemical compounds in therapeutic development and drug discovery (Chekanov, M. O., et al., 2014).

Antifungal Activity

The synthesis and evaluation of benzothiazole pyrimidine derivatives for their antifungal activity were explored, indicating the potential of such chemical compounds in developing new antifungal treatments. This research contributes to the ongoing search for effective solutions against fungal infections (Maddila, S., et al., 2016).

properties

IUPAC Name

3-[(3,5-diamino-1-phenylpyrazol-4-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c17-14-13(15(18)22(21-14)12-7-2-1-3-8-12)20-19-11-6-4-5-10(9-11)16(23)24/h1-9H,18H2,(H2,17,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYXVHGEVNLNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N)N=NC3=CC=CC(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid

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